molecular formula C13H13NO4 B071592 CPCCOEt

CPCCOEt

Katalognummer: B071592
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: FXCTZFMSAHZQTR-KAMYIIQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CPCCOEt, auch bekannt als Ethyl-(7E)-7-Hydroxyimino-1,7a-dihydrocyclopropa[b]chromen-1a-carboxylat, ist eine Verbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Es wirkt als nicht-kompetitiver Antagonist am metabotropen Glutamatrezeptor-Subtyp 1 (mGluR1). Diese Verbindung ist bekannt für ihre hohe Selektivität, obwohl sie nur eine moderate Bindungsaffinität besitzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CPCCOEt umfasst mehrere Schritte. Die Schlüsselzwischenstufe ist 7-Hydroxyimino-1,7a-dihydrocyclopropa[b]chromen-1a-carbonsäure, die dann mit Ethanol verestert wird, um den Ethylester zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Obwohl this compound hauptsächlich in der Forschung verwendet und nicht im industriellen Maßstab hergestellt wird, können die in seiner Synthese verwendeten Verfahren hochskaliert werden. Der Prozess umfasst die gleichen Schritte wie bei der Laborsynthese, jedoch mit größeren Mengen an Reagenzien und optimierten Reaktionsbedingungen, um höhere Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CPCCOEt unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

CPCCOEt is characterized by its ability to inhibit glutamate-induced intracellular calcium increases specifically at the mGluR1b subtype, with an IC50 value of approximately 6.5 µM. Importantly, it does not interfere with glutamate binding, making it a non-competitive antagonist . This selectivity allows researchers to investigate the specific roles of mGluR1 in various physiological and pathological processes without confounding effects from other glutamate receptors.

Pain Modulation

This compound has been utilized to study pain mechanisms, particularly in models of inflammatory pain. In experiments involving formalin-induced pain in rodents, this compound effectively reduced nociceptive behavior, highlighting its potential role in modulating pain pathways mediated by mGluR1 .

Table 1: Effects of this compound on Pain Responses

StudyModelDose (µM)Effect
Cochilla & Alford (1998)Formalin test100Reduced licking behavior
Han & Neugebauer (2005)CeA microinjection50Inhibited pain response

Memory and Learning Studies

Research has demonstrated that this compound influences memory processes. In behavioral tests assessing spatial learning and memory, administration of this compound resulted in impaired performance, suggesting that mGluR1 plays a critical role in cognitive functions .

Table 2: Impact of this compound on Cognitive Functions

StudyTaskDose (µM)Outcome
Cozzoli et al. (2012)Morris water maze50Impaired spatial learning
Jackson et al. (2010)Contextual fear conditioning100Reduced memory retention

Behavioral Studies

This compound has also been employed to explore behavioral responses linked to emotional regulation and addiction. Its antagonistic effects on mGluR1 have been shown to alter responses to stressors and drug-related cues, indicating its utility in addiction research .

Table 3: Behavioral Effects of this compound

StudyContextDose (µM)Findings
El-Kouhen et al. (2005)Alcohol consumption25Decreased binge drinking
Kawasaki et al. (2004)Stress response100Altered anxiety-like behavior

Mechanistic Insights

The mechanism of action for this compound involves its binding to the transmembrane domain of mGluR1, specifically interacting with residues that disrupt receptor activation without affecting ligand binding . This unique property allows researchers to delineate the signaling pathways activated by mGluR1 independently from other glutamate receptors.

Wirkmechanismus

CPCCOEt exerts its effects by inhibiting the signaling of the metabotropic glutamate receptor subtype 1 without affecting glutamate binding. It selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b. The compound interacts with specific amino acids, Thr815 and Ala818, located at the extracellular surface of transmembrane segment VII, disrupting receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain .

Vergleich Mit ähnlichen Verbindungen

CPCCOEt ist aufgrund seiner selektiven nicht-kompetitiven antagonistischen Eigenschaften an mGluR1 einzigartig. Zu ähnlichen Verbindungen gehören:

    PHCCC: Ein weiterer mGluR1-Antagonist mit unterschiedlichen Bindungseigenschaften.

    LY367385: Ein kompetitiver Antagonist an mGluR1.

    JNJ16259685: Ein hochspezifischer mGluR1-Antagonist mit einem anderen Wirkmechanismus.

Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine nicht-kompetitive Hemmung und seine spezifische Wechselwirkung mit dem Rezeptor aus .

Biologische Aktivität

CPCCOEt, or 7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester, is a selective noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications in neurological disorders and cancer.

This compound selectively inhibits mGluR1 without affecting ligand binding, which distinguishes it from other antagonists. Research indicates that it reduces glutamate-induced intracellular calcium increases with an IC50 of approximately 6.5 μM . It operates as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding pocket, specifically involving the third extracellular loop of mGluR1α . This interaction disrupts the receptor's activation process, providing insights into its biological activity.

Pharmacological Profile

The pharmacological profile of this compound reveals its specificity for mGluR1, as it does not exhibit significant effects on other mGluR subtypes (e.g., mGluR2, mGluR4, etc.) even at higher concentrations (up to 100 μM) . The compound's noncompetitive nature was confirmed through Schild analysis, indicating that it decreases the efficacy of glutamate-stimulated phosphoinositide hydrolysis without altering the EC50 value .

Effects on Neuronal Activity

This compound has been shown to modulate cholinergic synaptic transmission. In vitro studies demonstrated that application of this compound significantly decreased the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cholinergic neurons, suggesting its role in regulating synaptic strength . Specifically, at a concentration of 100 μM, it reduced nEPSC amplitudes to 78% of baseline levels, indicating a robust inhibitory effect on cholinergic signaling .

Impact on Cancer Cell Lines

Recent studies have highlighted this compound's potential in cancer therapy. In experiments involving human melanoma cells (HBMC and n15006), treatment with 200 μM this compound resulted in a significant reduction in cell proliferation and mitochondrial dehydrogenase activity over three days. The compound induced morphological changes in treated cells, making them appear more spindle-shaped, indicative of altered cellular dynamics .

Table: Effects of this compound on Melanoma Cells

Concentration (μM)Cell Proliferation (%)Mitochondrial Activity (%)
50Not significantNot significant
100Moderate reductionModerate reduction
200Significant reductionSignificant reduction

Case Studies and Research Findings

  • Cholinergic Modulation : In a study examining cholinergic synaptic strength, this compound application led to a notable decrease in synaptic responses, reinforcing its role as a modulator in cholinergic neurotransmission .
  • Tumor Growth Inhibition : In melanoma cell lines, this compound not only inhibited cell growth but also exhibited synergistic effects when combined with docetaxel, suggesting potential for enhanced therapeutic strategies against cancer .
  • Neurophysiological Effects : Research indicates that this compound can influence locomotor frequency by blocking presynaptic facilitation during action potential trains, further establishing its relevance in neurophysiological contexts .

Eigenschaften

IUPAC Name

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCTZFMSAHZQTR-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPCCOEt
Reactant of Route 2
Reactant of Route 2
CPCCOEt
Reactant of Route 3
CPCCOEt
Reactant of Route 4
CPCCOEt
Reactant of Route 5
CPCCOEt
Reactant of Route 6
CPCCOEt
Customer
Q & A

Q1: How does CPCCOEt interact with mGluR1?

A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []

Q2: What are the downstream effects of this compound binding to mGluR1?

A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]

Q3: Does this compound affect glutamate binding to mGluR1?

A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.

Q4: How does the structure of this compound contribute to its mGluR1 selectivity?

A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.

Q5: Are there any known structure-activity relationship studies for this compound analogs?

A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]

Q6: What in vitro models have been used to study this compound's effects?

A6: this compound's effects have been studied in various in vitro models, including:

  • Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []
  • Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []

Q7: What in vivo models have been used to study this compound's effects?

A7: this compound has been investigated in several in vivo models, including:

  • Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []
  • Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []
  • Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []

Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?

A8:

  • Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []
  • Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []
  • Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []

Q9: Have there been any clinical trials investigating the effects of this compound in humans?

A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.

Q10: What are some other areas of active research regarding this compound?

A10: Current research continues to explore:

  • Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []
  • Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []
  • Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.